Octahydroindolizine-2-carbonitrile
Overview
Description
Octahydroindolizine-2-carbonitrile is a chemical compound with the CAS Number: 1315366-29-0 . It has a molecular weight of 150.22 and its IUPAC name is octahydro-2-indolizinecarbonitrile .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for the synthesis of indole derivatives. For instance, one approach involves the cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles .Molecular Structure Analysis
The molecular structure of this compound includes a total of 26 bonds. There are 12 non-H bonds, 1 multiple bond, 1 triple bond, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 tertiary amine (aliphatic), 1 nitrile (aliphatic), and 1 Pyrrolidine .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Crystal Structure and Molecular Docking Studies
- Crystal Structure and Molecular Docking: Octahydroindolizine derivatives have been analyzed for their crystal structure and molecular interactions. For instance, the crystal structure of certain derivatives and their potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT) were studied, which could have implications in apoptosis sensitivity in specific cells and tumors (Venkateshan et al., 2019).
Biological Activity in Agriculture and Medicine
- Polyhydroxy Derivatives: Octahydroindolizine derivatives like polyhydroxyalkaloids, isolated from plants and microorganisms, have shown potential as inhibitors of glycosidase enzymes. This suggests applications in agricultural and medical research (Fellows, 1986).
Anti-Inflammatory Properties
- Anti-Inflammatory Activity: Octahydroindolizine alkaloids from Dendrobium crepidatum demonstrated notable anti-inflammatory effects, particularly in inhibiting nitric oxide production and protecting against acute lung injury (Hu et al., 2020).
Structural Analysis and Applications
- NMR Spectroscopy: The structural characteristics of octahydroindolizines have been explored using NMR spectroscopy, shedding light on their conformation and potential applications in material science (Sonnet et al., 1979).
Synthesis and Potential Medicinal Use
- Synthesis and Antiphosphatase Activity: The synthesis of indolizine derivatives, including octahydroindolizine, has been investigated for potential medicinal applications, particularly targeting phosphatases involved in infectious diseases (Weide et al., 2006).
Platelet Aggregation Inhibition
- Human Platelet Aggregation Inhibitors: Some octahydroindolizine derivatives have been found to be effective inhibitors of human platelet aggregation, presenting potential for therapeutic applications in cardiovascular diseases (Blaskó et al., 1987).
Drug Discovery and Development
- Drug Discovery: The octahydroindolizine structure is a key framework in over 2000 natural products, making it an important target in drug discovery. Efficient strategies for its synthesis and application in medicinal chemistry have been explored (Srinivasulu et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Octahydroindolizine-2-carbonitrile is a derivative of the indolizine moiety . Indolizine derivatives have been screened for various biological activities such as antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . .
Mode of Action
Indolizine derivatives, in general, are known to interact with their targets, leading to changes that result in their biological activities
Biochemical Pathways
Indolizine derivatives are known to affect various biochemical pathways, leading to their diverse biological activities
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available. These properties are crucial in determining the bioavailability of a compound. This compound is known to be a liquid at room temperature, which may influence its absorption and distribution .
Result of Action
As a derivative of indolizine, it may share some of the biological activities associated with this class of compounds, such as anticancer, antimicrobial, and anti-inflammatory effects . .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. It’s worth noting that the compound is stable at room temperature , which could have implications for its storage and handling.
Biochemical Analysis
Biochemical Properties
Octahydroindolizine-2-carbonitrile plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many compounds. The nature of these interactions involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form complexes with proteins, affecting their stability and function .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The effects of this compound on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for predicting its effects in different cellular contexts .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for understanding its role in cellular processes and its potential therapeutic applications .
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-6-8-5-9-3-1-2-4-11(9)7-8/h8-9H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWHNGQWKIVCCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(CC2C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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